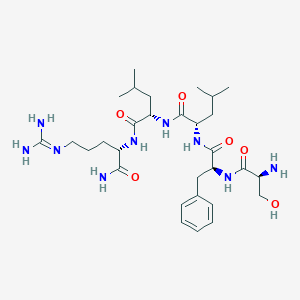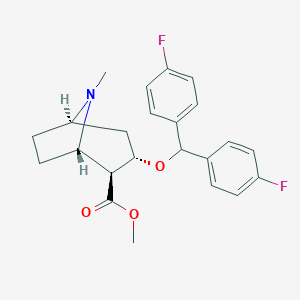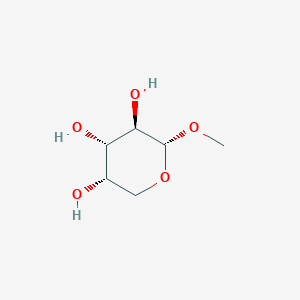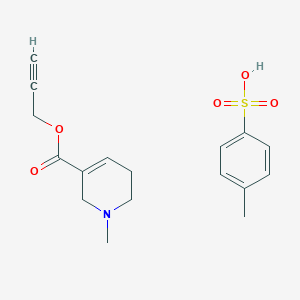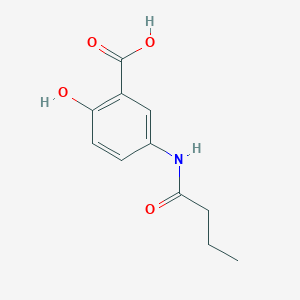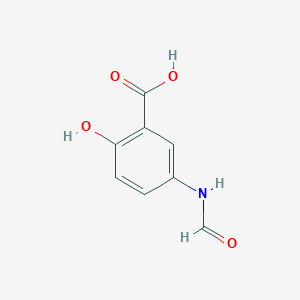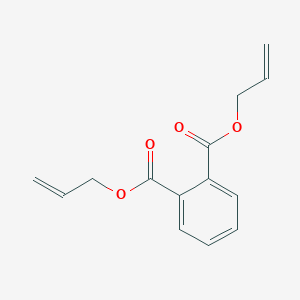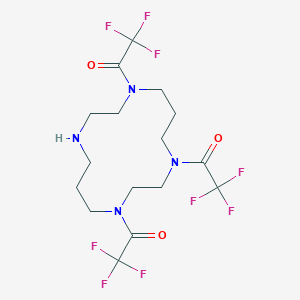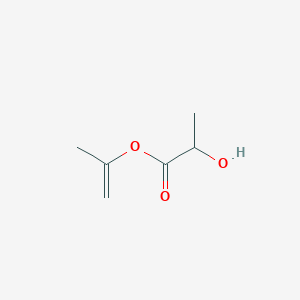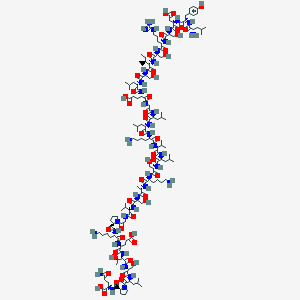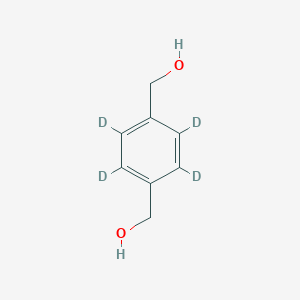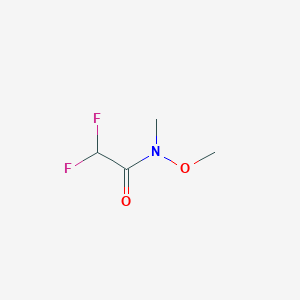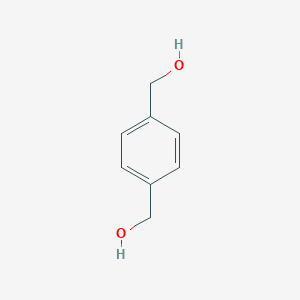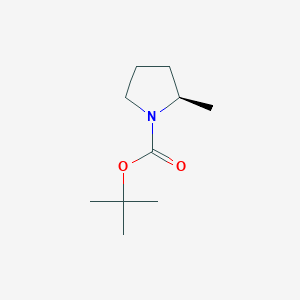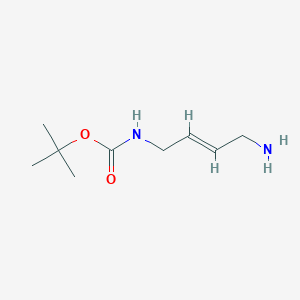
tert-Butyl (4-aminobut-2-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (4-aminobut-2-en-1-yl)carbamate” is a chemical compound with the molecular formula C9H18N2O2 . It is also known by other names such as “tert-Butyl (E)- (4-aminobut-2-en-1-yl)carbamate”, “tert-butyl N- (4-aminobut-2-en-1-yl)carbamate”, and "Carbamic acid, [ (2E)-4-amino-2-butenyl]-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-aminobut-2-en-1-yl)carbamate” is 1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12)/b5-4+ . The Canonical SMILES structure is CC(C)(C)OC(=O)NCC=CCN and the Isomeric SMILES structure is CC(C)(C)OC(=O)NC/C=C/CN .
Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (4-aminobut-2-en-1-yl)carbamate” is 186.25 g/mol . It has a XLogP3-AA value of 0.3, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 5 rotatable bonds .
Applications De Recherche Scientifique
Environmental Fate and Biodegradation
Synthetic Phenolic Antioxidants (SPAs), including related compounds like tert-butylphenol derivatives, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds are utilized in various industrial applications to retard oxidative reactions and enhance product shelf life. Research highlights the detection of SPAs in multiple environmental matrices and the importance of understanding their environmental behavior and toxicity effects for future mitigation and pollution control strategies (Runzeng Liu & S. Mabury, 2020).
Microbial Degradation
Studies on the microbial degradation of fuel oxygenates such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in soil and groundwater have shown that microorganisms can aerobically degrade these compounds using them as carbon and energy sources. This research provides insight into the aerobic biodegradation pathways and identifies the enzymes involved, highlighting the potential for bioremediation strategies in treating water contaminated with tert-butyl derivatives (S. Thornton et al., 2020).
Applications in Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and N-heterocycles, providing a pathway to diverse piperidines, pyrrolidines, and azetidines. This area of research underscores the importance of tert-butyl groups in facilitating stereoselective chemical syntheses, which could be indirectly relevant to the utilization of tert-butyl (4-aminobut-2-en-1-yl)carbamate in similar synthetic applications (R. Philip et al., 2020).
Environmental Toxicology
The environmental occurrence and toxicological impacts of compounds like 2,4-Di-Tert-Butylphenol and its analogs, which share structural similarities with tert-butyl carbamates, have been thoroughly reviewed. These studies offer insights into the potential environmental and health risks associated with tert-butyl-containing compounds, underscoring the need for future research on their safe use and disposal (Fuqiang Zhao et al., 2020).
Propriétés
IUPAC Name |
tert-butyl N-[(E)-4-aminobut-2-enyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5H,6-7,10H2,1-3H3,(H,11,12)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNIUPOJWUXWMX-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-aminobut-2-en-1-yl)carbamate | |
CAS RN |
146394-99-2 |
Source


|
| Record name | tert-butyl N-(4-aminobut-2-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

